molecular formula C11H8N2O4S B1394627 Methyl 4-(3-nitrophenyl)thiazole-2-carboxylate CAS No. 885279-68-5

Methyl 4-(3-nitrophenyl)thiazole-2-carboxylate

Cat. No.: B1394627
CAS No.: 885279-68-5
M. Wt: 264.26 g/mol
InChI Key: PONINADZEJJIPE-UHFFFAOYSA-N
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Description

“Methyl 4-(3-nitrophenyl)thiazole-2-carboxylate” is a chemical compound with the molecular formula C11H8N2O4S . It is a derivative of thiazole, a five-membered heterocyclic compound containing sulfur and nitrogen .


Molecular Structure Analysis

The molecular structure of “this compound” consists of a thiazole ring attached to a nitrophenyl group and a carboxylate group . The InChI code for this compound is 1S/C11H9N2O4S/c1-17-11(14)10-12-9(6-18-10)7-3-2-4-8(5-7)13(15)16/h2-6,18H,1H3 .


Physical and Chemical Properties Analysis

“this compound” is a solid at room temperature . Its molecular weight is 265.27 g/mol . The compound’s IR spectrum shows peaks at 1688 cm-1 (C=O ester), 2953 cm-1 (C–H), 1517 cm-1 (C=C), 1612 cm-1 (C=N), and 3250 cm-1 (OH) .

Scientific Research Applications

Electron Impact Mass Spectrometry in Chemical Carcinogens

Methyl 4-(3-nitrophenyl)thiazole-2-carboxylate and its derivatives have been studied using electron impact mass spectrometry. The studies focused on compounds like 4-(4-nitrophenyl)-2-methylaminothiazole, identifying microsomal nitroreduction products. These investigations are crucial for understanding the metabolic pathways and potential toxicity of chemical carcinogens (Mattammal, Zenser, & Davis, 1984).

Corrosion Inhibition

Thiazole derivatives, including those similar to this compound, have shown potential as corrosion inhibitors. For instance, thiazole-4-carboxylates have demonstrated significant inhibition of mild steel corrosion in acidic environments. This research is valuable for industrial applications, particularly in metal preservation (El aoufir et al., 2020).

Anticancer Activity

Studies on carbazole-based thiazole derivatives have revealed that some compounds exhibit notable anticancer activity. These derivatives, including those structurally related to this compound, have been tested against various cancer cell lines, showing significant cytotoxicity. This suggests potential applications in cancer therapy research (Nguyen et al., 2015).

Environmental Bioremediation

Research has shown that certain microorganisms can biodegrade compounds like 3-methyl-4-nitrophenol, a structural analog of this compound. This biodegradation is crucial for environmental decontamination, particularly in areas contaminated with pesticides. The involvement of microorganisms in this process is a significant area of study for environmental science (Bhushan et al., 2000).

Antiprotozoal Activity

Compounds similar to this compound have been evaluated for their antiprotozoal properties. Some thiazole derivatives have shown moderate activity against Trypanosoma species, suggesting potential applications in antiprotozoal drug development (Verge & Roffey, 1975).

Future Directions

The future directions for the study and application of “Methyl 4-(3-nitrophenyl)thiazole-2-carboxylate” and similar compounds could involve further exploration of their synthesis, chemical properties, and potential biological activities. As thiazole derivatives are known to exhibit various biological activities, they could be potential targets for drug development .

Biochemical Analysis

Biochemical Properties

Methyl 4-(3-nitrophenyl)thiazole-2-carboxylate plays a significant role in biochemical reactions, particularly in the modulation of enzyme activities. It interacts with various enzymes, proteins, and other biomolecules. For instance, thiazole derivatives, including this compound, have been shown to inhibit certain enzymes involved in metabolic pathways . The compound’s interaction with enzymes such as kinases and proteases can lead to alterations in cellular signaling and metabolic processes.

Cellular Effects

This compound exhibits notable effects on various types of cells and cellular processes. It has been observed to influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism . The compound’s impact on cell signaling pathways can result in changes in cell proliferation, differentiation, and apoptosis. Additionally, this compound can affect gene expression by interacting with transcription factors and other regulatory proteins, leading to alterations in the expression of specific genes involved in cellular metabolism and function.

Molecular Mechanism

The molecular mechanism of action of this compound involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . The compound can bind to specific sites on enzymes, leading to their inhibition or activation. This interaction can result in the modulation of enzyme activity and subsequent changes in metabolic pathways. Additionally, this compound can influence gene expression by binding to transcription factors or other regulatory proteins, thereby affecting the transcription of target genes.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function . Studies have shown that this compound remains stable under certain conditions, but its degradation can lead to the formation of by-products that may have different biological activities. Long-term exposure to the compound in in vitro or in vivo studies can result in cumulative effects on cellular function, including alterations in cell proliferation, differentiation, and apoptosis.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as anti-inflammatory or anticancer activities . At higher doses, it can lead to toxic or adverse effects, including hepatotoxicity, nephrotoxicity, and other organ-specific toxicities. Threshold effects have been observed, where the compound’s biological activity changes significantly at certain dosage levels.

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate these pathways . The compound can affect metabolic flux and metabolite levels by modulating the activity of key enzymes involved in metabolic processes. For example, it may inhibit or activate enzymes in the glycolytic pathway, leading to changes in glucose metabolism and energy production.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . The compound can be taken up by cells through active or passive transport mechanisms and distributed to various cellular compartments. Its localization and accumulation within specific tissues can influence its biological activity and therapeutic potential.

Subcellular Localization

This compound exhibits specific subcellular localization, which can affect its activity and function . The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications. For instance, it may localize to the mitochondria, where it can influence mitochondrial function and energy production. Alternatively, it may accumulate in the nucleus, affecting gene expression and cellular signaling pathways.

Properties

IUPAC Name

methyl 4-(3-nitrophenyl)-1,3-thiazole-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8N2O4S/c1-17-11(14)10-12-9(6-18-10)7-3-2-4-8(5-7)13(15)16/h2-6H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PONINADZEJJIPE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=NC(=CS1)C2=CC(=CC=C2)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8N2O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

264.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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